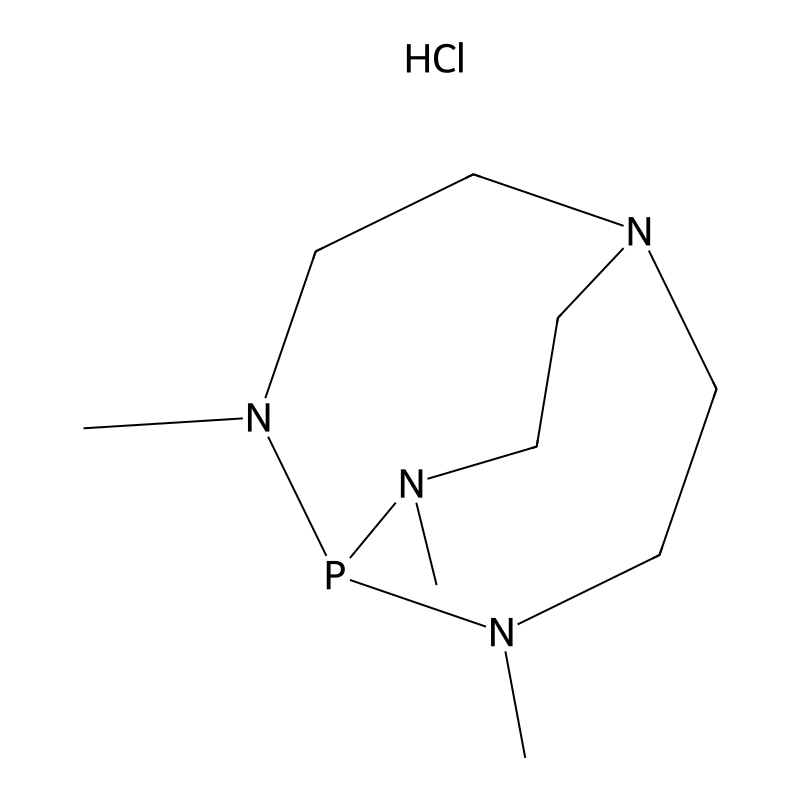

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Studies of N-Heterocyclic Carbene Ligand Effects on Metal Hydride Bond Energies

TMTHP acts as a ligand, forming complexes with transition metals. Researchers have employed it to investigate how the structure of N-heterocyclic carbenes (NHCs) influences the stability of metal-hydrogen bonds within these complexes []. This knowledge can contribute to the design of new catalysts for various chemical reactions.

Synthesis of Heterogeneous Basic Catalysts

TMTHP finds use in the creation of heterogeneous catalysts, which are solid materials used to accelerate chemical reactions. By immobilizing TMTHP onto a silica support like SBA-15, scientists can develop reusable catalysts with basic properties suitable for specific reactions.

Exploration in Organic Synthesis

Research explores TMTHP's potential in various organic synthesis applications. Studies have investigated its use in protecting groups and deprotection strategies for diazeniumdiolate chemistry. Additionally, researchers have explored encapsulating TMTHP to understand how confinement affects its catalytic activity.

C-N Coupling Reactions

TMTHP demonstrates promise as a ligand in promoting C-N coupling reactions, which are fundamental in forming new carbon-nitrogen bonds. These reactions are crucial for synthesizing various molecules, including pharmaceuticals and agrochemicals.

Derivative Synthesis and Applications

Derivatives of TMTHP have been synthesized and investigated for their ability to promote various organic reactions. These derivatives have shown potential as promoters for aza-Michael reactions, thia-Michael reactions, and the Strecker reaction, all of which are valuable tools for organic chemists.

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride is a complex organic compound notable for its unique bicyclic structure that incorporates both nitrogen and phosphorus atoms. Its chemical formula is with a molecular weight of approximately 252.72 g/mol. This compound is recognized for its potential applications in catalysis and as a ligand in various

While specific biological activities of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. These can include antimicrobial and anticancer activities due to their ability to interact with biological macromolecules. Further research is needed to elucidate the specific biological effects of this compound.

The synthesis of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride can be achieved through various methods:

- Phosphatrane Synthesis: This involves the reaction of appropriate amines with phosphorus precursors under controlled conditions to form the bicyclic structure.

- Cyclization Reactions: Cyclization of linear precursors containing nitrogen and phosphorus can yield the desired bicyclic compound.

- Modification of Existing Compounds: Derivatives of simpler phosphatrane structures can be modified to introduce additional methyl groups and achieve the final product .

Interaction studies involving 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride primarily focus on its behavior as a ligand in coordination chemistry. Research has shown that it can effectively stabilize metal hydride complexes and influence bond energies within these systems. Such studies are crucial for understanding how this compound can be utilized in catalysis and material development .

Several compounds share structural similarities with 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-2-phosphabicyclo[3.3.0]octane | Bicyclic Phosphatrane | Simpler structure with fewer nitrogen atoms |

| 1-Azabicyclo[3.3.0]octane | Bicyclic Amine | Lacks phosphorus; used in different catalytic roles |

| 2-(Dimethylamino)-1-(phenyl)ethanol | Non-cyclic Amine | Different functional groups; used in medicinal chemistry |

| 1-Azabicyclo[4.4.0]decane | Bicyclic Amine | More nitrogen atoms; potential for different reactivity |

The uniqueness of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride lies in its combination of nitrogen and phosphorus within a bicyclic framework that enhances its reactivity and stability in various chemical environments.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive